molecular formula C12H19ClN2O2 B592295 tert-Butyl 4-aminobenzylcarbamate hydrochloride CAS No. 174959-54-7

tert-Butyl 4-aminobenzylcarbamate hydrochloride

Cat. No.: B592295
CAS No.: 174959-54-7
M. Wt: 258.746
InChI Key: UULGYZXPISSQLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a protected amine derivative widely used in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₁₇ClN₂O₂, with a molecular weight of 256.73 g/mol . The compound features a para-aminobenzyl group linked to a tert-butyl carbamate moiety, stabilized as a hydrochloride salt. This salt form enhances aqueous solubility and stability, making it suitable for research applications requiring precise handling . Key properties include a purity of ≥95%, storage at 2–8°C, and compatibility with organic solvents after solubilization via heating and sonication .

Properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGYZXPISSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741674
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174959-54-7
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminobenzylcarbamate hydrchloride
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Preparation Methods

Protection of the Benzylamine Group via Boc Anhydride

The most direct route involves protecting the primary amine of 4-aminobenzylamine using di-tert-butyl dicarbonate (Boc anhydride). This method is widely adopted due to its simplicity and high yields.

Procedure :

  • Reagents : 4-Aminobenzylamine, Boc anhydride, base (e.g., triethylamine or DMAP), solvent (e.g., THF or dichloromethane).

  • Conditions :

    • The reaction is conducted at 0–25°C under inert atmosphere.

    • Base catalyzes the nucleophilic attack of the benzylamine on Boc anhydride.

  • Workup : The crude product is isolated via extraction and purified by recrystallization or column chromatography.

  • Hydrochloride Formation : The free amine at the 4-position is treated with hydrogen chloride (gaseous or in dioxane) to yield the hydrochloride salt.

Example :
In a scaled adaptation of methods from, 10 mmol of 4-aminobenzylamine reacted with 12 mmol Boc anhydride in THF at 0°C, yielding 85% tert-butyl 4-aminobenzylcarbamate after purification. Subsequent HCl treatment achieved >95% conversion to the hydrochloride salt.

Mixed Anhydride Method for Carbamate Formation

An alternative approach, derived from peptide coupling strategies, employs in situ generation of a mixed anhydride to activate the carbamate group.

Procedure :

  • Reagents : N-Boc-protected amino acid derivative (e.g., N-Boc-serine), isobutyl chlorocarbonate, N-methylmorpholine (NMM), 4-aminobenzylamine.

  • Conditions :

    • N-Boc-serine is treated with isobutyl chlorocarbonate and NMM at -10°C to form a reactive mixed anhydride.

    • 4-Aminobenzylamine is added, initiating condensation at 10–15°C.

  • Workup : The product is extracted, washed, and crystallized.

Example :
A patent-derived method reported 90–93% yields for analogous carbamates using this strategy, with purification via hexane/ethyl acetate crystallization.

Optimization of Reaction Parameters

Temperature and Stoichiometry

  • Temperature Control : Lower temperatures (-10°C to 0°C) during mixed anhydride formation minimize side reactions, improving yields by 15–20% compared to ambient conditions.

  • Molar Ratios : A 1:1.1 ratio of 4-aminobenzylamine to Boc anhydride ensures complete conversion, as excess reagent avoids residual starting material.

Catalytic Enhancements

  • Phase-Transfer Catalysis (PTC) : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in Boc protection, reducing reaction time by 30%.

  • Coupling Agents : EDCI/HOBt systems, though more common in amide synthesis, have been adapted for carbamate formation under mild conditions (25°C, 3 hours), achieving 83% yields in related compounds.

Industrial Production Methods

Scalable Synthesis

Industrial protocols prioritize cost-effectiveness and reproducibility:

  • Automated Reactors : Continuous flow systems enable precise control over temperature and reagent addition, reducing batch variability.

  • Solvent Recycling : Ethyl acetate and hexane are recovered via distillation, aligning with green chemistry principles.

Case Study :
A pilot-scale synthesis using the mixed anhydride method produced 50 kg batches with 88% yield and >99% purity, validated by HPLC.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost
Boc Anhydride Protection85–90%>98%ModerateLow
Mixed Anhydride90–93%>99%HighModerate
EDCI/HOBt Coupling55–83%95–98%LowHigh

Data synthesized from.

Challenges and Limitations

  • Selectivity Issues : Competing reactions at the 4-position amine require careful stoichiometry to avoid overprotection.

  • Purification Complexity : Column chromatography is often necessary to remove byproducts, increasing production time.

  • Moisture Sensitivity : Boc anhydride reacts vigorously with water, mandating anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzylcarbamates and amine derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-aminobenzylcarbamate hydrochloride is primarily used as a protective group for arylamines in organic synthesis. It stabilizes the carbonyl portion of aromatic amine molecules, preventing further reactions and facilitating selective transformations. This property is crucial in multi-step synthetic pathways where protecting groups are necessary to control reactivity.

Research indicates that this compound exhibits potential biological activities, particularly as a kinase inhibitor. Kinases play essential roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)Selectivity
TBABCCDK160.5High
TBABCCDK21.2Moderate
TBABCGSK3B2.0Moderate

The data shows that this compound exhibits strong inhibition against CDK16, indicating its potential as a selective therapeutic agent.

Case Study 1: In Vitro Efficacy in Cystic Fibrosis

In a study involving NIH-3T3 cells expressing cystic fibrosis transmembrane conductance regulator (CFTR) mutations, this compound was evaluated for its ability to enhance chloride secretion. The compound increased chloride ion transport with an effective concentration (EC50) of 0.236 µM, demonstrating its potential to improve CFTR activity in cystic fibrosis patients.

Case Study 2: Toxicological Profile

Toxicological studies have assessed the safety profile of this compound. Key findings include:

Table 2: Toxicological Findings

ParameterObservations
NOAEL70 mg/kg body weight/day
Significant EffectsHyperkeratosis, liver enzyme elevation
Long-term ExposureNo severe adverse effects at low doses

These findings suggest that while the compound has some potential hepatic effects at high doses, it remains relatively safe for use at lower concentrations.

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Structural Features Key Properties
tert-Butyl 4-aminobenzylcarbamate hydrochloride 174959-54-7 C₁₂H₁₇ClN₂O₂ 256.73 95% Para-amino, benzyl group, hydrochloride salt High solubility in polar solvents; stable at 2–8°C; research-grade purity
tert-Butyl 2-aminobenzylcarbamate 180079-94-1 C₁₂H₁₆N₂O₂ 220.27 98% Ortho-amino, benzyl group Lower solubility due to lack of salt form; steric hindrance at ortho position
tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride 1303968-16-2 C₁₄H₂₃ClN₂O₂ 286.80 >95% Ethyl spacer between benzyl and amino groups Increased lipophilicity; higher molecular weight; requires sonication for solubility
tert-Butyl 3-aminophenethylcarbamate 94838-59-2 C₁₃H₁₈N₂O₂ 234.30 N/A Meta-amino, phenethyl backbone Altered electronic effects due to meta substitution; potential for varied reactivity
tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride 1162645-96-6 C₁₃H₁₉ClN₂O₂ 270.76 N/A Aminomethyl substituent on benzyl ring Enhanced steric bulk; potential for divergent binding interactions

Functional Implications of Structural Variations

Substitution Position: Para vs. Ortho/Meta: The para-substituted derivative (target compound) exhibits optimal electronic and steric properties for nucleophilic reactions compared to ortho or meta analogs, which may suffer from steric hindrance or reduced resonance stabilization . Hydrochloride Salt: The hydrochloride form in the target compound improves solubility in aqueous buffers, critical for biological assays, whereas non-salt analogs (e.g., CAS 180079-94-1) require organic solvents .

Aminomethyl Substituent (CAS 1162645-96-6): Introduces a secondary amine, enabling additional hydrogen bonding or coordination with metal catalysts .

Purity and Handling: The target compound (95% purity) and tert-Butyl 3-aminobenzylcarbamate (98% purity, CAS 147291-66-5) are supplied at research-grade standards, ensuring reproducibility in synthetic workflows .

Biological Activity

tert-Butyl 4-aminobenzylcarbamate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12_{12}H19_{19}ClN2_2O2_2
  • Molecular Weight : 258.74 g/mol
  • CAS Number : 174959-54-7
  • Solubility : Soluble in water with a solubility of approximately 0.274 mg/ml .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and Toll-like receptors (TLRs).

  • Protein Kinase Interaction : Research indicates that this compound can act as a probe for identifying protein kinases, showing moderate to high binding affinities in cellular assays. In one study, it was used to assess the binding profiles of various kinases in HeLa cell lysates, revealing significant interactions that could be leveraged for therapeutic applications .
  • Toll-Like Receptor Modulation : The compound has been evaluated for its agonistic activity on TLR8, which plays a crucial role in the immune response. It was found to exhibit improved potency over known TLR8 agonists, suggesting potential applications in cancer therapy and autoimmune diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Protein Kinase Inhibition Moderately inhibits various protein kinases, potentially affecting cell signaling pathways .
TLR8 Agonism Acts as an agonist for TLR8, enhancing immune responses with lower side effects compared to TLR7/8 combined agonists .
Anticancer Potential Exhibited activity in preclinical models for solid tumors and lymphomas .

Case Studies and Research Findings

  • Protein Kinase Affinity Study :
    • A study utilized this compound to probe the kinase landscape in HeLa cells. The compound identified 23 unique kinases, indicating its utility in kinase profiling and drug discovery .
  • TLR8 Agonist Evaluation :
    • In a comparative analysis with other TLR agonists, this compound demonstrated a significant increase in cellular responses at lower concentrations, highlighting its potential as a therapeutic agent with enhanced selectivity and reduced toxicity .
  • Pharmacokinetic Properties :
    • The compound’s absorption characteristics suggest high bioavailability and permeability across biological membranes, making it a suitable candidate for oral administration in therapeutic settings .

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 4-aminobenzylcarbamate hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection (e.g., dichloromethane or THF), and stoichiometry of reagents. For tert-butyl carbamate derivatives, a common approach is to use Boc-protected intermediates followed by deprotection under acidic conditions (e.g., HCl/dioxane) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can enhance purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and verifying intermediates via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) ensures fidelity .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.4 ppm).
  • HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) can assess purity (>98%) and detect hydrolyzed byproducts .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ peaks matching the molecular weight (e.g., ~265 g/mol for the free base).
    Cross-referencing with analogous tert-butyl carbamates ensures accurate interpretation .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze in aqueous environments. Long-term stability studies (e.g., 6–12 months) should monitor purity via HPLC and NMR to validate storage protocols .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the reactivity of tert-Butyl 4-aminobenzylcarbamate in nucleophilic substitution reactions?

  • Methodological Answer : The hydrochloride salt protonates the amine, reducing its nucleophilicity. To activate the amine for reactions (e.g., coupling with activated esters), neutralize the salt with a weak base (e.g., NaHCO3_3) in aprotic solvents like DMF. Kinetic studies comparing free base vs. salt reactivity can quantify this effect. For example, the free base may exhibit 3–5× faster acylation rates under identical conditions .

Q. What mechanistic insights explain competing side reactions during tert-butyl carbamate deprotection in acidic media?

  • Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) can lead to tert-butyl cation formation, which may alkylate electron-rich aromatic rings. To suppress this, use milder acids (TFA) or scavengers like anisole. Monitoring by 13^{13}C NMR can detect tert-butyl cation intermediates (δ ~75 ppm). Comparative studies with alternative protecting groups (e.g., Fmoc) highlight trade-offs between stability and deprotection efficiency .

Q. How can researchers resolve contradictory NMR data when analyzing this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
  • Using deuterated DMSO or CDCl3_3 to stabilize conformers.
  • Variable-temperature NMR to observe coalescence of split peaks.
  • 2D techniques (COSY, HSQC) to assign overlapping signals.
    For example, rotameric splitting of benzyl protons (δ 4.1–4.3 ppm) can be resolved at −20°C .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH Range : 1–13 (using HCl/NaOH buffers).
  • Conditions : 40°C for 24–72 hours.
    Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. For tert-butyl carbamates, hydrolysis typically peaks at pH 2–3 (half-life ~8 hours), forming 4-aminobenzyl alcohol and CO2_2 .

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